IM-93 is a compound that has garnered attention in scientific research for its potential applications in various fields. It is classified as a synthetic organic compound, primarily studied for its biological activity and therapeutic potential. The compound's structure and properties make it a candidate for further exploration in medicinal chemistry and pharmacology.
Source: IM-93 is synthesized through specific chemical reactions designed to create its unique molecular structure. The details of its synthesis are crucial for understanding its properties and applications.
Classification: IM-93 can be classified under organic compounds, specifically within the category of heterocycles due to the presence of multiple ring structures in its molecular framework. This classification is significant as it often correlates with specific biological activities.
The synthesis of IM-93 involves several methods, primarily focusing on organic synthesis techniques. The most common methods include:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity levels.
IM-93's molecular structure is characterized by a complex arrangement of atoms that contribute to its unique properties.
IM-93 undergoes various chemical reactions that can be exploited for its applications:
Technical details regarding reaction conditions, such as pH levels, temperature, and catalyst choice, are essential for optimizing these reactions.
The mechanism of action of IM-93 is an area of active research. Preliminary studies suggest that it may interact with specific biological targets within cells:
The physical and chemical properties of IM-93 are crucial for its application:
Relevant data from experimental studies provide insights into these properties, guiding researchers in practical applications.
IM-93 has potential applications across several scientific domains:
Indolylmaleimides represent a structurally distinct class of heterocyclic compounds with significant pharmacological potential, particularly in modulating cell death pathways. The foundational compound IM-17 was identified as a potent inhibitor of oxidative-stress-induced necrotic cell death, demonstrating cardioprotective effects in rat ischemia-reperfusion injury models [5]. This discovery positioned indolylmaleimides as promising scaffolds for further optimization. Medicinal chemistry approaches in the early 21st century increasingly focused on structure-activity relationship (SAR) studies to enhance both potency and drug-like properties of lead compounds, driven by advances in computational chemistry and molecular design principles [1] [6]. The evolution from IM-17 to IM-93 exemplifies this rational drug design paradigm, where systematic structural modifications aimed to overcome limitations of earlier derivatives while expanding biological functionality.
Table 1: Evolution of Key Indolylmaleimide Derivatives
Compound | Core Structure | Key Biological Activity | Limitations |
---|---|---|---|
IM-17 | Basic indolylmaleimide | Necrotic cell death inhibition | Limited solubility |
Early analogs | Varied substitutions | Improved potency | Poor pharmacokinetics |
IM-93 | Hydrophilic N-substitutions | Dual ferroptosis/NETosis inhibition | Research-stage compound |
IM-93 (C₂₁H₂₈N₄O₂; MW 368.47 g/mol) features critical structural innovations that enhance its therapeutic potential [3] [10]. Its chemical structure incorporates hydrophilic tertiary amine substituents (NCCCN(C)C) on the maleimide ring, dramatically improving water solubility compared to earlier hydrophobic analogs [5] [10]. This strategic modification addresses a fundamental challenge in drug development—balancing membrane permeability with aqueous solubility—while adhering to medicinal chemistry principles of "drug-likeness" as framed by Lipinski's rules [1] [6].
Functionally, IM-93 exhibits a unique dual inhibitory profile against ferroptosis and NETosis (half-maximal inhibitory concentration IC₅₀ = 0.45 μM for cell death inhibition), distinct from classical apoptosis or necroptosis pathways [3] [5]. Mechanistically, it suppresses lipid peroxidation in ferroptosis similarly to ferrostatin-1 (Fer-1), but crucially extends its activity to neutrophil extracellular trap (NET) formation in NETosis—a functionality absent in specialized inhibitors like Fer-1 [5]. This polypharmacological action positions IM-93 as both a chemical tool for studying regulated cell death and a candidate for diseases involving intertwined cell death pathways.
Table 2: Key Physicochemical and Biological Properties of IM-93
Property | Value/Significance | Method/Notes |
---|---|---|
Molecular Formula | C₂₁H₂₈N₄O₂ | Confirmed by mass spectrometry |
Water Solubility | ≥20 mg/mL (54.28 mM) | In DMSO, with hygroscopic effects |
Primary Targets | Ferroptosis & NETosis pathways | Not inhibitor of necroptosis/pyroptosis |
IC₅₀ (Cell Death Inhibition) | 0.45 μM | Dose-dependent in cellular models |
Key Structural Feature | Hydrophilic tertiary amine chain | Enables aqueous solubility |
Despite advances in cell death research, significant knowledge gaps persist. First, a mechanistic gap exists in understanding shared regulatory nodes between ferroptosis and NETosis—processes implicated in pathologies from neurodegeneration to sterile inflammation. While Fer-1 inhibits ferroptosis, it lacks efficacy against NETosis, highlighting the need for dual-pathway modulators like IM-93 to dissect crosstalk mechanisms [5]. Second, a methodological gap prevails: most cell death inhibitors exhibit singular pathway specificity, limiting their utility in complex disease models where multiple death pathways activate concomitantly [4] [5].
The rationale for IM-93 investigation is multifaceted:
Future research directions should prioritize elucidating IM-93's molecular targets via chemoproteomics, evaluating its efficacy in complex in vivo disease models, and exploring structural analogs to refine its selectivity profile—addressing gaps identified in preliminary studies [4] [5].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6